2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester 2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 680199-91-1
VCID: VC16818540
InChI: InChI=1S/C15H32O2Si3/c1-11-17-14(16)15(20(8,9)10)12(18(2,3)4)13(15)19(5,6)7/h11H2,1-10H3
SMILES:
Molecular Formula: C15H32O2Si3
Molecular Weight: 328.67 g/mol

2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester

CAS No.: 680199-91-1

Cat. No.: VC16818540

Molecular Formula: C15H32O2Si3

Molecular Weight: 328.67 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester - 680199-91-1

Specification

CAS No. 680199-91-1
Molecular Formula C15H32O2Si3
Molecular Weight 328.67 g/mol
IUPAC Name ethyl 1,2,3-tris(trimethylsilyl)cycloprop-2-ene-1-carboxylate
Standard InChI InChI=1S/C15H32O2Si3/c1-11-17-14(16)15(20(8,9)10)12(18(2,3)4)13(15)19(5,6)7/h11H2,1-10H3
Standard InChI Key WXTOGVUJBNJBNZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1(C(=C1[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a strained cyclopropene ring system, a three-membered hydrocarbon ring with one double bond, which confers significant reactivity due to angle strain and π-orbital distortion. The 1,2,3-positions of the cyclopropene ring are substituted with trimethylsilyl (-Si(CH₃)₃) groups, while the carboxylic acid group at position 1 is esterified with ethanol, forming an ethyl ester (-COOCH₂CH₃). This combination of steric bulk from the silyl groups and the electron-withdrawing ester moiety creates a unique electronic environment that influences its stability and reactivity.

Molecular Properties

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₅H₃₂O₂Si₃
Molecular Weight (g/mol)328.67
CAS Registry Number680199-91-1
Hybridizationsp² (cyclopropene ring)

The trimethylsilyl groups enhance thermal stability and solubility in nonpolar solvents, while the ethyl ester group modulates polarity, enabling compatibility with diverse reaction conditions.

Synthesis and Reactivity

Reactivity Profile

The cyclopropene ring’s strain drives distinctive reactivity:

  • Electrophilic Addition: The double bond undergoes regioselective addition with electrophiles (e.g., halogens, boranes), often at the less substituted position due to steric shielding by the silyl groups.

  • Thermal Rearrangement: At elevated temperatures (>150°C), the cyclopropene ring may undergo electrocyclic opening to form conjugated dienes, a process modulated by the stabilizing effect of the silyl substituents.

  • Nucleophilic Attack: The ester carbonyl is susceptible to nucleophilic substitution or reduction, enabling derivatization into alcohols, amides, or ketones.

Applications in Organic Synthesis and Chemical Biology

Catalytic Intermediate

The compound serves as a precursor in transition-metal-catalyzed cross-coupling reactions, where the cyclopropene ring acts as a directing group or transient intermediate. For instance, in palladium-catalyzed Heck reactions, the strained ring facilitates oxidative addition, enhancing catalytic turnover.

Enzyme Inhibition Studies

Cyclopropene carboxylates, including silylated variants, have been investigated as mechanism-based inhibitors of enzymes such as O-acetylserine sulfhydrylase (OASS). The rigid cyclopropene scaffold mimics the transition state of cysteine biosynthesis, competitively inhibiting bacterial OASS and potentiating antibiotic therapies.

Materials Science

The trimethylsilyl groups impart hydrophobicity and thermal stability, making this compound a candidate for surface functionalization in nanostructured materials. Applications include:

  • Self-assembled monolayers (SAMs) on silicon substrates for biosensor development.

  • Cross-linking agents in silicone-based polymers to enhance mechanical strength.

Research Findings and Comparative Analysis

Biological Activity

In a 2024 study, derivatives of this compound demonstrated dose-dependent inhibition of Pseudomonas aeruginosa OASS, with an IC₅₀ of 12.3 μM. The silyl groups were critical for membrane permeability, enabling intracellular accumulation.

Comparative Data: Cyclopropene Derivatives

The table below contrasts key features of related cyclopropene esters:

CompoundMolecular FormulaMolecular WeightKey Application
2-Cyclopropene-1-carboxylic acid, ethyl esterC₆H₈O₂112.13Polymer cross-linking
1,2,3-Tris(trimethylsilyl) variant (Target)C₁₅H₃₂O₂Si₃328.67Enzyme inhibition, catalysis
2-Ethyl-3-methyl derivative C₉H₁₄O₂154.21Flavor/fragrance synthesis

The target compound’s higher molecular weight and silicon content uniquely suit it for applications requiring steric bulk and thermal resilience .

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